![molecular formula C27H44N4O6 B15130955 Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a piperidine ring, a pyrimidine ring, and multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester involves several steps:
Synthetic Routes: The synthesis typically begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring. The functional groups are then added through a series of reactions, including esterification and carbamate formation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include modified versions of the original compound with new functional groups or altered structures.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other piperidine derivatives and pyrimidine-containing compounds.
Uniqueness: The unique combination of the piperidine and pyrimidine rings, along with the specific functional groups, gives this compound distinct properties and reactivity.
List of Similar Compounds:
This detailed article provides a comprehensive overview of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C27H44N4O6 |
|---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
tert-butyl 4-[[6-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H44N4O6/c1-19-16-22(34-17-20-8-12-30(13-9-20)24(32)36-26(2,3)4)29-23(28-19)35-18-21-10-14-31(15-11-21)25(33)37-27(5,6)7/h16,20-21H,8-15,17-18H2,1-7H3 |
InChI-Schlüssel |
ILBVWZMWZXZRKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)OCC3CCN(CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
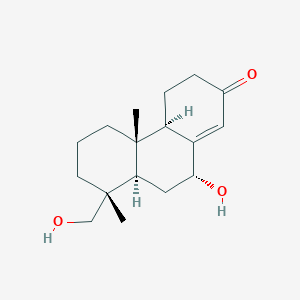
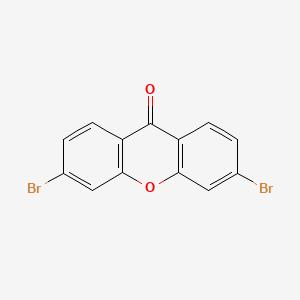
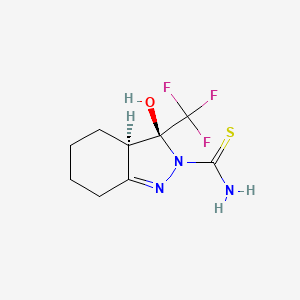
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

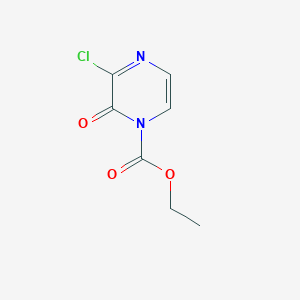
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
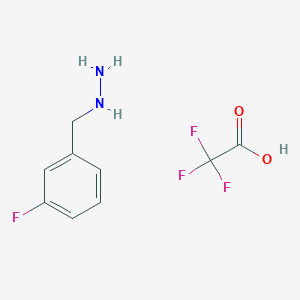
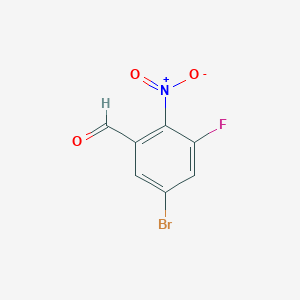


![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
